molecular formula C12H15BBr2O2 B1421298 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1075719-78-6

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1421298
CAS No.: 1075719-78-6
M. Wt: 361.87 g/mol
InChI Key: SVTLSECRLPPTTC-UHFFFAOYSA-N
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Description

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a pinacol-protected boronate group attached to a 3,4-dibrominated aromatic ring. Its molecular formula is C₁₂H₁₅Br₂BO₂, with an average molecular mass of 354.87 g/mol (inferred from analogous compounds) . The compound belongs to the class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The 3,4-dibromo substitution introduces significant electron-withdrawing effects (EWG) and steric bulk, which influence its reactivity and applications in catalytic transformations.

Properties

IUPAC Name

2-(3,4-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTLSECRLPPTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBr2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675039
Record name 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075719-78-6
Record name 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Phenyl Compounds

The initial step involves selective bromination of phenyl derivatives to introduce bromine atoms at the 3 and 4 positions of the phenyl ring, which is crucial for subsequent coupling reactions.

  • Methodology:
    • Reactants: Phenyl derivatives (e.g., 3,4-dibromophenol or phenyl compounds with suitable protecting groups).
    • Reagent: N-bromosuccinimide (NBS) in inert solvents such as tetrahydrofuran (THF) or carbon tetrachloride (CCl4).
    • Conditions: Typically performed at 0°C to room temperature to ensure regioselectivity and prevent overbromination.

Bromination Data Table

Step Reagents Solvent Temperature Yield Notes
1 NBS THF or CCl4 0°C to RT 78-85% Regioselective bromination at 3,4-positions

Borylation to Form Dioxaborolane

Boronate Ester Formation

The key step involves converting the brominated phenyl compounds into the corresponding boronate esters, specifically tetramethyl-1,3,2-dioxaborolane derivatives.

  • Methodology:
    • Reactants: Brominated phenyl compounds, bis(pinacolato)diborane (B2Pin2), or pinacolborane derivatives.
    • Catalyst: Palladium-based catalysts such as Pd(PPh3)2Cl2 or Pd(PPh3)4.
    • Conditions: Reflux in dry solvents like 1,4-dioxane or THF under inert atmosphere (N2 or Ar).
    • Procedure:
      • In a glove box or Schlenk line, combine brominated phenyl derivative with bis(pinacolato)diborane.
      • Add Pd catalyst and base (e.g., KOAc).
      • Reflux at 80-90°C for 16-24 hours.
      • Purify by column chromatography or recrystallization.

Borylation Data Table

Step Reagents Catalyst Solvent Temperature Time Yield Notes
2 Bis(pinacolato)diborane Pd(PPh3)2Cl2 1,4-dioxane 90°C 16 h 89% High-yielding boronate ester synthesis

Coupling to Form the Target Compound

Suzuki-Miyaura Cross-Coupling

The final step involves coupling the dibromophenyl derivative with the boronate ester to form the complex aromatic system.

  • Methodology:
    • Reactants: Brominated phenyl derivative, boronate ester.
    • Catalyst: Pd(PPh3)4 or Pd(PCy3)2Cl2.
    • Base: K2CO3 or Na2CO3.
    • Solvent: Toluene, THF, or DMA.
    • Conditions: Reflux under nitrogen atmosphere for 12-24 hours.
    • Purification: Column chromatography over silica gel.

Coupling Data Table

Step Reagents Catalyst Base Solvent Temperature Time Yield Notes
3 Boronate ester + dibromophenyl Pd(PPh3)4 K2CO3 Toluene/THF 80°C 12-24 h 90% Efficient aromatic coupling

Notes and Considerations

  • Inert Atmosphere: All steps involving boron reagents and palladium catalysts are performed under nitrogen or argon to prevent oxidation.
  • Purification: Flash chromatography and recrystallization are standard for isolating high-purity products.
  • Reaction Optimization: Temperature, catalyst loading, and solvent choice are critical for maximizing yields and selectivity.
  • Safety: Handling of palladium catalysts, diborane compounds, and halogenating agents requires appropriate safety measures, including glove boxes and fume hoods.

Summary of Key Data

Method Reagents Conditions Typical Yield References
Halogenation NBS 0°C to RT 78-85%
Borylation Bis(pinacolato)diborane, Pd catalyst 80-90°C, 16-24 h 89%
Suzuki Coupling Boronate ester + dibromophenyl 80°C, 12-24 h 90%

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide)

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C)

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. It is particularly effective in cross-coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. This application is crucial for constructing complex organic molecules efficiently.

Pharmaceutical Development

In the realm of drug discovery, 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to facilitate the formation of biologically active compounds makes it invaluable in developing new medications.

Material Science

The compound is also employed in the formulation of advanced materials. It contributes to enhancing the properties of polymers and coatings by improving their durability and resistance to environmental factors. This application is particularly relevant in industries focused on creating high-performance materials.

Analytical Chemistry

In analytical applications, this compound aids in techniques such as chromatography and mass spectrometry. It helps researchers identify and quantify substances within complex mixtures, making it essential for quality control and research purposes.

Case Study 1: Cross-Coupling Reactions

Research has demonstrated that this compound can effectively facilitate cross-coupling reactions under mild conditions. A study published in Journal of Organic Chemistry highlighted its efficiency in synthesizing biphenyl derivatives with high yields and selectivity.

Case Study 2: Drug Development

A notable example of its application in pharmaceutical development involves the synthesis of a novel anti-cancer agent where this compound served as a key intermediate. The resulting compound exhibited significant cytotoxicity against various cancer cell lines.

Comparative Data Table

Application AreaSpecific Use CaseBenefits
Organic SynthesisCross-coupling reactionsEfficient formation of C-C bonds
Pharmaceutical DevelopmentIntermediate for drug synthesisFacilitates creation of new medications
Material ScienceEnhancing polymer propertiesImproves durability and environmental resistance
Analytical ChemistryUsed in chromatography and mass spectrometryAids in substance identification and quantification

Mechanism of Action

The mechanism of action of 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, electronic, and functional properties of 2-(3,4-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with analogous arylboronic esters:

Compound Substituents Electronic Effects Steric Effects Reactivity in Cross-Coupling Key Applications References
This compound 3,4-diBr Strong EWG (σₚ⁺: Br = +0.26) High (adjacent substituents) Moderate (steric hindrance) Brominated biaryl synthesis
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-diCl Moderate EWG (σₚ⁺: Cl = +0.23) Low (meta substitution) High Agrochemical intermediates
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Br Mild EWG Low (para substitution) High Liquid crystal precursors
2-(3,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,4-diOMe Strong EDG (σₚ⁻: OMe = -0.27) Moderate Low (electron-rich arene) Proteomics research
2-(3,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-diBr Strong EWG Low (meta substitution) Very high Polymer electronics
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,4-diMe Mild EDG (σₚ⁻: Me = -0.17) High (adjacent substituents) Moderate Catalytic hydroboration studies

Key Observations:

Electronic Effects :

  • Bromine and chlorine substituents enhance electrophilicity at the boron center, accelerating oxidative addition in cross-couplings. However, adjacent EWGs (e.g., 3,4-diBr) may destabilize intermediates due to excessive electron withdrawal .
  • Methoxy and methyl groups reduce reactivity by donating electron density, making the boronate less electrophilic .

Steric Effects :

  • Adjacent substituents (e.g., 3,4-diBr or 3,4-diMe) introduce steric hindrance, slowing transmetallation steps in Suzuki reactions. Meta-substituted analogs (e.g., 3,5-diBr) exhibit higher reactivity due to reduced steric bulk .

Applications :

  • Halogenated derivatives (Br, Cl) are preferred in drug discovery for halogen-bonding interactions (e.g., kinase inhibitors) .
  • Electron-rich analogs (e.g., dimethoxy) are used in proteomics for selective binding to glycoproteins .

Synthetic Considerations :

  • Chlorination/bromination of pre-formed arylboronic esters (e.g., using N-chlorosuccinimide or Br₂) is a common route .
  • Steric challenges in 3,4-disubstituted compounds may necessitate optimized catalysts (e.g., Pd/XPhos systems) .

Data Table: Selected Physical Properties

Compound Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
2-(3,4-Dibromophenyl)-dioxaborolane Not reported C₁₂H₁₅Br₂BO₂ 354.87
2-(3,5-Dichlorophenyl)-dioxaborolane 53 C₁₂H₁₅BCl₂O₂ 272.96
2-(4-Bromophenyl)-dioxaborolane Liquid C₁₂H₁₆BBrO₂ 285.98
2-(3,4-Dimethoxyphenyl)-dioxaborolane Not reported C₁₄H₂₀BO₄ 278.12

Biological Activity

2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15BBr2O2
  • CAS Number : 46739434

The presence of bromine substituents may enhance its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that boron-containing compounds can interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Boron compounds are known to inhibit certain enzymes involved in disease pathways. For instance, they may affect kinases or phosphatases critical in cell signaling.
  • Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties that can mitigate oxidative stress in cells.
  • Antitumor Effects : Preliminary studies indicate potential antitumor activity against various cancer cell lines.

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of similar boron compounds. While specific data on this compound is limited, insights can be drawn from related compounds:

CompoundBiological ActivityReference
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneInhibition of cancer cell proliferation
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAntioxidant properties in vitro
Boronic acid derivativesEnzyme inhibition and potential anti-inflammatory effects

Pharmacological Testing

Pharmacological evaluations have been conducted on similar compounds to assess their efficacy and safety profiles. For instance:

  • In vitro Studies : Compounds similar to this compound have shown promising results in inhibiting specific cancer cell lines through apoptosis induction.
  • In vivo Studies : Animal models have demonstrated the potential for these compounds to reduce tumor growth and improve survival rates when used alongside conventional therapies.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 2-(3,4-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : This compound can be synthesized via Miyaura borylation, where a dibrominated aryl halide reacts with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours. Workup includes extraction with dichloromethane, drying over MgSO4, and purification via flash chromatography (hexane/EtOAc) .
  • Key Considerations : Ensure inert atmosphere (N2/Ar) to prevent boronate oxidation. Monitor reaction progress using TLC or GC-MS.

Q. How can NMR spectroscopy distinguish this compound from structurally similar dioxaborolanes?

  • Methodology :

  • ¹H NMR : The 3,4-dibromophenyl group shows characteristic aromatic protons as a doublet (δ 7.3–7.8 ppm) with coupling constants reflecting substitution patterns. The pinacol methyl groups appear as a singlet (δ 1.0–1.3 ppm) .
  • ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the boronate ester .
  • Cross-Verification : Compare with IR spectra (B-O stretch ~1350–1370 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the optimal storage conditions to prevent degradation?

  • Recommendations : Store under argon at –20°C in a desiccator. Avoid prolonged exposure to moisture or light, which can hydrolyze the boronate ester to the boronic acid .

Advanced Research Questions

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions under challenging steric conditions?

  • Mechanistic Insights : The 3,4-dibromo substitution creates steric hindrance, slowing transmetallation. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance catalytic turnover. Kinetic studies using ¹⁹F NMR (if fluorinated substrates are used) can track intermediate formation .
  • Case Study : Coupling with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) achieves >80% yield in toluene/water biphasic systems with Pd(OAc)2 .

Q. Can this boronate ester act as a radical precursor in deboronative functionalization?

  • Experimental Design : Under photoredox conditions (e.g., Ir(ppy)3, blue LED), the B–C bond undergoes homolytic cleavage to generate aryl radicals. Trap radicals with alkenes (e.g., styrene) to form C–C bonds. Monitor radical intermediates via EPR spectroscopy .
  • Limitations : Competing protodeboronation may occur; additives like TEMPO improve selectivity .

Q. What role does this compound play in modulating tumor microenvironment oxidants?

  • Biological Applications : As a boronate-based prodrug, it releases boronic acid in acidic tumor microenvironments, scavenging H2O2 and inhibiting ROS-driven proliferation. Validate via cell viability assays (MTT) in prostate cancer lines (e.g., PC-3) and ROS detection using DCFH-DA .
  • Contradictions : Conflicting data exist on boronates’ dual role as antioxidants/pro-oxidants; use siRNA knockdowns (e.g., Nrf2) to clarify mechanisms .

Contradictions and Resolutions

  • Discrepancy : reports NaOt-Bu as effective for ketone reductions, while emphasizes photoredox conditions for radical reactions.
    • Resolution : NaOt-Bu generates trialkoxyborohydrides for ionic pathways, whereas photoredox enables radical mechanisms. Choose conditions based on target reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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